1-(Pyridin-2-YL)pentan-1-one

Anticancer Cytotoxicity Structure-Activity Relationship (SAR)

1-(Pyridin-2-yl)pentan-1-one (CAS 7137-97-5) is a synthetic organic ketone with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. It belongs to the acylpyridine class and is primarily utilized as a synthetic intermediate and biochemical tool.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 7137-97-5
Cat. No. B1297538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-YL)pentan-1-one
CAS7137-97-5
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC=CC=N1
InChIInChI=1S/C10H13NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3
InChIKeyDGBHHRPKPZCABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-yl)pentan-1-one (CAS 7137-97-5): Chemical Profile & Supply Specifications


1-(Pyridin-2-yl)pentan-1-one (CAS 7137-97-5) is a synthetic organic ketone with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol [1][2]. It belongs to the acylpyridine class and is primarily utilized as a synthetic intermediate and biochemical tool. The compound is characterized by a boiling point of 248.7°C at 760 mmHg, a density of 0.997 g/cm³, and a LogP of 2.45 [1]. It is commercially available from various research suppliers, typically with a minimum purity specification of 95% .

Why Acylpyridine Chain Length Drastically Alters Biological Potency in Pyridin-2-yl Ketones


Generic substitution within the pyridin-2-yl ketone series is not scientifically valid due to steep Structure-Activity Relationships (SAR) governed by the alkyl chain length. While all members share a pyridine-carbonyl core, the hydrophobic acyl side chain directly modulates binding affinity, cellular permeability, and off-target interactions. The pentyl chain of 1-(Pyridin-2-yl)pentan-1-one confers specific LogP and steric properties that differ from butyryl (n-butyl) or acetyl (methyl) analogs. As evidenced in comparative cytotoxicity studies [1], simply altering the alkyl substituent (e.g., from n-butyl to t-butyl) can shift a compound from being completely inactive (>40 µM) to moderately active (15.71 µM) in the same assay system. Therefore, procurement decisions must be based on target-specific data rather than class membership to avoid experimental failure.

Quantitative Comparative Data: 1-(Pyridin-2-yl)pentan-1-one vs. Closest Analogs


Cytotoxicity in Cancer Cell Lines: 1-(Pyridin-2-yl)pentan-1-one (6m) Exhibits No Activity vs. 6n

In a comparative cytotoxicity panel against HepG2 and A549 cancer cell lines, the target compound 1-(Pyridin-2-yl)pentan-1-one (designated Compound 6m) demonstrates a complete lack of growth inhibition (IC50 > 40 µM in both lines). This sharply contrasts with its close structural analog, 2-Pyridyl t-butyl ketone (Compound 6n), which exhibits measurable cytotoxicity against HepG2 cells with an IC50 of 15.71 ± 0.11 µM under identical conditions [1]. This quantifies a significant difference in activity (>2.5-fold) driven solely by the change from n-butyl to t-butyl substitution.

Anticancer Cytotoxicity Structure-Activity Relationship (SAR)

Lipophilicity and Pharmacokinetic Differentiation: LogP and Structural Influence

The lipophilicity of 1-(Pyridin-2-yl)pentan-1-one is quantified by a calculated LogP value of 2.45 [1]. In-class analogs exhibit distinctly different LogP values due to varying alkyl chain lengths. For instance, 2-butyrylpyridine (CAS 22971-32-0, C4 alkyl chain) possesses a lower LogP, while 1-(pyridin-2-yl)heptan-1-one (CAS 60975-82-8, C7 alkyl chain) possesses a higher LogP [2]. The LogP of 2.45 positions this compound uniquely for balancing aqueous solubility and membrane permeability in assays where moderate lipophilicity is required.

ADME Drug-likeness Chemoinformatics

Enzymatic Target Engagement: Putative c1-6 Alkyl Hydroxymethyl Synthetase Inhibition

Vendor technical documentation describes 1-(Pyridin-2-yl)pentan-1-one as a potent inhibitor of the c1-6 alkyl hydroxymethyl group mediated synthetase and notes its activity in suppressing production of active oxygen species involved in inflammatory processes . However, this claim lacks specific quantitative inhibition constants (Ki or IC50) and direct comparative data against structural analogs (e.g., 2-butyrylpyridine or 2-acetylpyridine) in the same assay. The available information is not sufficient to establish quantitative differentiation from related compounds in this activity context.

Enzyme Inhibition Inflammation Oxidative Stress

Defined Scientific and Industrial Use Cases for 1-(Pyridin-2-yl)pentan-1-one (7137-97-5)


Use as a Selective Negative Control in Cytotoxicity Assays

Based on the quantitative evidence that 1-(Pyridin-2-yl)pentan-1-one exhibits no cytotoxicity (IC50 > 40 µM) in HepG2 and A549 cell lines while a close analog (2-Pyridyl t-butyl ketone) shows measurable activity (IC50 15.71 µM) [1], this compound is ideally suited as a structurally related but inactive control. It validates that observed antiproliferative effects are specific to target engagement rather than general acylpyridine toxicity.

Building Block for Chemical Synthesis and SAR Expansion

The compound serves as a key ketone intermediate in the synthesis of complex heterocycles, including those with potential medicinal chemistry applications [1]. Its well-defined synthetic routes via Friedel-Crafts acylation or Grignard methodologies [2] and a purity specification of ≥95% make it a reliable building block for generating libraries of analogs where the pentyl chain is a required structural feature for exploring hydrophobic binding pockets.

Analytical Reference Standard and Method Development

Due to its defined physical properties (boiling point 248.7°C at 760 mmHg, density 0.997 g/cm³) [3] and a unique mass spectrum fingerprint available in the NIST database [4], 1-(Pyridin-2-yl)pentan-1-one is an effective analytical reference standard. It is specifically useful for calibrating GC-MS or HPLC methods when differentiating between a series of pyridin-2-yl ketones of varying alkyl chain lengths based on distinct retention times driven by its LogP of 2.45.

Technical Documentation Hub

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